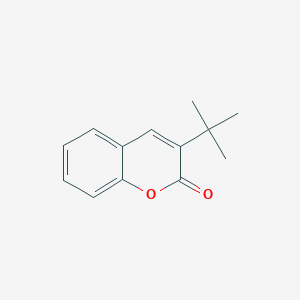

3-Tert-butyl-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-tert-butylchromen-2-one |

InChI |

InChI=1S/C13H14O2/c1-13(2,3)10-8-9-6-4-5-7-11(9)15-12(10)14/h4-8H,1-3H3 |

InChI Key |

XHDYZSTXPQVFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For 3-tert-butyl-chromen-2-one and its analogues, both ¹H and ¹³C NMR have been pivotal in confirming their synthesized structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a related derivative, 2-(tert-butyl)chroman-4-one, provides valuable comparative data. In this molecule, the protons of the aromatic ring appear as multiplets in the downfield region, typically between δ 6.95 and 7.85 ppm. Specifically, the proton at the 5-position is observed as a doublet of doublets at δ 7.85 ppm (J = 8.1, 1.8 Hz). The tert-butyl group, a prominent feature, exhibits a characteristic sharp singlet at approximately δ 1.05 ppm, integrating to nine protons. The protons on the chroman ring appear at δ 4.04 (dd, J = 12.6, 4.1 Hz) and in the range of δ 2.61-2.72 ppm. rsc.org For coumarin (B35378) itself, the proton at C3 appears at δ 6.43 (d, J = 9.5 Hz) and the proton at C4 at δ 7.72 (d, J = 9.5 Hz), indicating the distinct electronic environment of the α,β-unsaturated lactone system. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum further corroborates the structure of these compounds. In 2-(tert-butyl)chroman-4-one, the carbonyl carbon of the ketone is found at δ 193.5 ppm. The carbons of the aromatic ring resonate between δ 117.9 and 162.2 ppm. The carbon atom of the tert-butyl group attached to the chroman ring appears at δ 34.2 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group are observed at δ 85.2 and 25.5 ppm, respectively. rsc.org For the parent coumarin molecule, the carbonyl carbon (C2) resonates at δ 160.8 ppm, while the olefinic carbons C3 and C4 appear at δ 116.7 and 143.4 ppm, respectively. The aromatic carbons are found in the range of δ 118.9 to 154.1 ppm. rsc.org

Table 1: Comparative NMR Data for Coumarin Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(tert-butyl)chroman-4-one | 7.85 (dd, 1H), 7.42-7.47 (m, 1H), 6.95-6.99 (m, 2H), 4.04 (dd, 1H), 2.61-2.72 (m, 2H), 1.05 (s, 9H) | 193.5, 162.2, 135.9, 126.9, 121.0, 120.8, 117.9, 85.2, 38.4, 34.2, 25.5 |

| Coumarin | 7.72 (d, 1H), 7.45-7.60 (m, 2H), 7.34 (d, 1H), 7.27-7.31 (m, 1H), 6.43 (d, 1H) | 160.8, 154.1, 143.4, 131.9, 127.9, 124.4, 118.9, 116.9, 116.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectra of coumarin derivatives are characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically appearing in the region of 1700-1750 cm⁻¹. For various substituted coumarins, this band can be observed between 1642 and 1742 cm⁻¹. nih.gov Additionally, bands corresponding to C=C stretching vibrations of the aromatic and pyrone rings are found in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the lactone are also prominent. For hydroxyl-substituted coumarins, a broad O-H stretching band is observed in the region of 3111-3476 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Coumarins, with their extended conjugated system, exhibit characteristic absorption maxima in the UV region. The UV-Vis spectra of coumarin derivatives typically show distinct absorption bands. For instance, in acetic acid, novel ball-type calixarene (B151959) bridged phthalocyanine (B1677752) derivatives of lutetium(III) and indium(III) show characteristic Q absorption bands in the visible region between 670-710 nm. researchgate.net The specific absorption wavelengths are sensitive to the substitution pattern on the coumarin ring, with electron-donating or withdrawing groups causing shifts in the absorption maxima.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In High-Resolution Mass Spectrometry (HRMS), the precise mass of a molecule can be determined, which aids in confirming its elemental composition. For derivatives such as 2-(tert-butyl)-6-methylchroman-4-one, the molecular ion peak [M+H]⁺ is observed at an m/z of 219.1381, which is consistent with the calculated value of 219.1380 for the formula C₁₄H₁₉O₂. rsc.org Similarly, for 6-bromo-2-(tert-butyl)chroman-4-one, the [M+H]⁺ peak is found at m/z 239.0836, corresponding to the formula C₁₃H₁₆ClO₂. rsc.org

Computational and Theoretical Investigations of 3 Tert Butyl Chromen 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-Tert-butyl-chromen-2-one, this analysis would involve calculating the most stable 3D structure, predicting bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational analyses.

Specific optimized structural parameters (bond lengths, angles) for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. pnrjournal.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. pnrjournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. chalcogen.ro

For this compound, this analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how it might interact with other reagents.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature. However, studies on similar coumarin (B35378) structures have been performed. nih.govresearchgate.net

Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Electrophilicity Index)

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors provide a quantitative measure of the molecule's stability and reactivity tendencies. bohrium.com

A data table of calculated global reactivity descriptors for this compound could not be generated as the source data is unavailable in the reviewed scientific papers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. pnrjournal.com It is invaluable for predicting how a molecule will interact with other species. Different colors on the MEP surface represent different electrostatic potential values:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen in a coumarin). These are sites for electrophilic attack.

Blue: Regions of most positive potential, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich carbonyl group and other regions susceptible to intermolecular interactions. researchgate.netresearchgate.net

A specific MEP map for this compound is not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov It is a primary method for calculating electronic transition energies, which correspond to the absorption of light (UV-Visible absorption spectra). rsc.orgrsc.org This analysis can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing theoretical insight into the molecule's color and photophysical properties. researchgate.netresearchgate.net

Calculated absorption spectra and electronic transition data for this compound are not available in the reviewed literature.

Vibrational Frequency Analysis

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This calculation is typically performed on the optimized geometry. ias.ac.in The analysis yields the frequencies of the fundamental vibrational modes of the molecule (stretching, bending, torsion). researchgate.net Comparing the calculated spectrum with an experimental spectrum can help confirm the molecular structure and the accuracy of the computational model. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculation. pnrjournal.com

A table of calculated vibrational frequencies and their corresponding assignments for this compound could not be compiled as the data is not available in the surveyed literature.

Computational NMR Chemical Shift Predictions (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool for the structural elucidation and verification of organic molecules. nih.gov Among the most robust and widely adopted techniques is the Gauge-Including Atomic Orbital (GIAO) method, which is typically used in conjunction with Density Functional Theory (DFT). nih.govrsc.org This approach provides a powerful framework for calculating the magnetic shielding tensors of nuclei within a molecule, from which chemical shifts can be derived. nih.gov

The process begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set, such as B3LYP/6-31G(d). nih.govnih.gov Following geometry optimization, the GIAO method is employed to compute the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These calculated values are not directly equivalent to experimental chemical shifts but are linearly correlated. To bridge this gap, the raw shielding data is typically scaled using a linear regression analysis derived from comparing calculated values for a set of known compounds against their experimental spectra. rsc.org This empirical scaling corrects for systematic errors inherent in the theoretical level and provides much more accurate predictions. nih.gov

For a molecule like this compound, this method would be particularly useful. The presence of a bulky tert-butyl group and the fused ring system creates a distinct electronic environment for each proton and carbon atom. GIAO calculations could precisely predict the chemical shifts for the aromatic protons, the vinylic proton, and the carbons throughout the chromenone core and the tert-butyl group. The results can help confirm the regiochemistry and resolve any ambiguities in the experimental spectra. rsc.org Comparing the computationally predicted shifts with experimentally measured values serves as a stringent test of the assigned structure. comporgchem.com

Table 1: Hypothetical GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table presents a hypothetical comparison to illustrate how GIAO-predicted data would be used. The values are not from actual experimental or computational studies on this specific molecule.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 160.5 | 161.2 | -0.7 |

| C3 | 135.8 | 136.4 | -0.6 |

| C4 | 125.1 | 124.8 | +0.3 |

| C4a | 118.9 | 119.3 | -0.4 |

| C5 | 128.7 | 128.5 | +0.2 |

| C6 | 124.3 | 124.1 | +0.2 |

| C7 | 132.6 | 133.0 | -0.4 |

| C8 | 116.8 | 117.1 | -0.3 |

| C8a | 153.2 | 153.5 | -0.3 |

| C(CH₃)₃ | 35.4 | 35.1 | +0.3 |

Molecular Dynamics (MD) Simulations in Mechanistic Contexts

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from conformational changes to interactions with other molecules, such as a solvent or a biological macromolecule. nih.gov These simulations rely on a molecular mechanics (MM) force field, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov

In the context of this compound, MD simulations could be employed to explore several mechanistic questions. For instance, if this compound were being studied for its interaction with a biological target like an enzyme, MD simulations could model how the molecule binds within the active site. nih.gov The simulation would track the trajectory of the ligand, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), the stability of the binding pose, and the conformational dynamics of both the ligand and the protein upon binding.

Furthermore, MD simulations are valuable for understanding the compound's behavior in solution. A simulation of this compound in a solvent like water or DMSO would reveal information about its solvation shell and the preferred conformational states of the tert-butyl group relative to the planar chromenone ring system. This provides insight into the molecule's dynamic structure, which governs its reactivity and interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to modeling complex chemical systems, particularly for studying chemical reactions. core.ac.uk These methods combine the accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM). nih.gov In a QM/MM simulation, the system is partitioned into two regions: a small, chemically active part (e.g., where bonds are breaking and forming) which is treated with a computationally expensive QM method, and the larger surrounding environment (e.g., the rest of a protein or solvent) which is described by a faster MM force field. core.ac.uknih.gov

This "multi-scale" approach is ideal for studying the reaction mechanisms involving this compound, especially in a biological or condensed-phase environment. cecam.org For example, if the enzymatic hydrolysis of the lactone ring in this compound were being investigated, a QM/MM model could be constructed. The QM region would include the coumarin core and the key amino acid residues of the enzyme's active site directly involved in the catalytic reaction. The remainder of the enzyme and the surrounding solvent would be treated with MM. nih.gov

By using this setup, researchers can compute the potential energy surface for the reaction, identify transition states, and calculate activation energies, providing detailed mechanistic insights that would be computationally prohibitive with a full QM treatment. nih.gov The electrostatic embedding of the QM region by the MM charges allows the model to capture the influence of the broader environment on the reaction's electronic structure. core.ac.uk This makes QM/MM an essential tool for bridging the gap between quantum chemical processes and the complexity of macroscopic systems. cecam.org

Chemical Reactivity and Derivatization Pathways of 3 Tert Butyl Chromen 2 One

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the chromen-2-one nucleus can undergo electrophilic aromatic substitution. However, the fused lactone ring acts as an electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack compared to benzene. masterorganicchemistry.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation therefore require harsher conditions. The substitution pattern is directed by the activating/deactivating nature of existing substituents on the benzene ring. The general mechanism involves the attack of the aromatic π-electrons on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally uncommon for simple aromatic rings but can occur on electron-poor systems. libretexts.org The electron-withdrawing nature of the carbonyl group in the pyrone ring makes the entire coumarin (B35378) system susceptible to nucleophilic attack. For a nucleophilic aromatic substitution to occur on the benzene ring portion, a strong electron-withdrawing group must be positioned ortho or para to a good leaving group (like a halide). libretexts.org This arrangement stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.pub

The C4 position of the pyrone ring is electrophilic due to conjugation with the carbonyl group and can be a site for nucleophilic attack (a Michael-type addition), which is a common reaction pathway for 3-substituted coumarins.

Oxidation Reactions (e.g., with TBHP)

tert-Butyl hydroperoxide (TBHP) is a versatile and widely used oxidizing agent in organic synthesis, valued for its efficiency and relatively low cost. researchgate.net It is often used in combination with metal catalysts to perform a variety of oxidative transformations. sciforum.net The reactions typically proceed via a radical mechanism, initiated by the metal-catalyzed decomposition of TBHP to form tert-butoxyl and/or tert-butylperoxyl radicals. nih.gov

While specific oxidation studies on 3-tert-butyl-chromen-2-one are not extensively documented, analogous reactions on similar substrates suggest potential pathways:

Benzylic Oxidation: If the benzene ring of the coumarin contains an alkyl substituent (e.g., a methyl group), it could be oxidized to a carboxylic acid or ketone using TBHP in the presence of catalysts like cobalt or manganese salts. sciforum.net

Oxidation of the Heterocyclic Ring: Stronger oxidizing conditions could potentially lead to the opening of the lactone ring.

Oxidation of the tert-butyl group: The tert-butyl group itself is generally resistant to oxidation due to the absence of benzylic or allylic hydrogens. However, under very harsh conditions, C-H bond activation could occur.

A common application of TBHP is the epoxidation of the C3-C4 double bond in the coumarin nucleus, although the presence of the bulky tert-butyl group at the C3 position may sterically hinder this transformation.

| Reaction Type | Oxidant System | Potential Transformation |

| Benzylic Oxidation | TBHP / CoCl₂ or other d-metal salts | Oxidation of alkyl substituents on the aromatic ring. sciforum.net |

| Olefin Oxidation | TBHP / Cu(I) catalyst | Oxidation of aryl olefins to arylethanone derivatives. organic-chemistry.org |

| C-H Oxidation | (pymox-Me₂)RuCl₂ / TBHP | Oxidation of C-H bonds in aryl alkanes to yield aryl ketones. organic-chemistry.org |

Cyclization and Ring-Forming Reactions

The coumarin-3-position is a key site for elaboration into more complex fused heterocyclic systems. While the tert-butyl group itself is non-reactive in this context, related 3-substituted coumarins demonstrate the synthetic potential of this position. For instance, 3-aroylcoumarins can undergo [4+2] cyclization (Diels-Alder type) reactions with dienophiles like butadienoates. mdpi.com In these reactions, the 3-aroylcoumarin acts as the diene component, leading to the formation of dihydrocoumarin-fused dihydropyranone structures. This process is often catalyzed by a Lewis base, such as DABCO. mdpi.com

Radical addition-cyclization is another powerful method for ring formation. clockss.org A reaction could be initiated at a different position on the coumarin scaffold, with a subsequent radical cyclization step involving the C3-C4 double bond to form a new ring.

Formation of Schiff Bases from Precursors

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov While this compound cannot directly form a Schiff base, its synthesis may involve precursors that can, or it can be a scaffold upon which reactive groups are introduced.

A common synthetic strategy for 3-substituted coumarins involves the Knoevenagel or Perkin condensation, starting with a salicylaldehyde (B1680747) derivative. A more direct precursor to a Schiff base would be a 3-formyl- or 3-acetyl-chromen-2-one. These compounds readily react with primary amines in a reversible, often acid-catalyzed, process. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the final imine. nih.gov For example, 3-acetyl-2H-chromen-2-one can be condensed with various benzaldehydes in a cross-aldol reaction, and the resulting chalcone-like structures are precursors for further heterocyclic synthesis. researchgate.netresearchgate.net

| Precursor | Reagent | Product Type | Significance |

| 3-Formyl-chromen-2-one | Primary Amine (R-NH₂) | Schiff Base (Imine) | Introduction of a C=N bond for further derivatization. nih.gov |

| 3-Acetyl-chromen-2-one | Primary Amine (R-NH₂) | Schiff Base (Ketimine) | Intermediate for synthesizing complex heterocycles. researchgate.net |

| 3-Formylacetylacetone | tert-Butylamine | β-enaminone | Demonstrates the formation of a Schiff base involving a tert-butylamino group. researchgate.net |

Acylation Reactions

Acylation reactions involve the introduction of an acyl group (R-C=O) onto a molecule. For this compound, two main types of acylation can be considered.

Friedel-Crafts Acylation: This electrophilic aromatic substitution introduces an acyl group onto the benzene ring. As mentioned previously, the coumarin ring is deactivated, so this reaction requires a strong Lewis acid catalyst (e.g., AlCl₃) and an acyl halide or anhydride. pressbooks.pub The reaction is generally directed to the 6-position due to electronic and steric factors. The resulting acyl-coumarin is a versatile intermediate for further synthesis.

Acylation of Substituents: If the coumarin bears a nucleophilic substituent (e.g., a hydroxyl or amino group), this group can be readily acylated using standard methods.

Furthermore, the reactivity of related 3-acyl coumarins is of great interest. For example, 3-acetylcoumarin (B160212) undergoes Claisen-Schmidt condensation with aldehydes to form chalcone (B49325) analogues, which are important intermediates in the synthesis of flavonoids and other pharmaceuticals. researchgate.net

De-tert-butylation Processes

The tert-butyl group is often employed as a protecting group in organic synthesis due to its steric bulk and its specific cleavage conditions. The removal of a tert-butyl group, or de-tert-butylation, is typically achieved under acidic conditions. organic-chemistry.org

The mechanism involves the protonation of the carbon atom attached to the ring, followed by the elimination of the stable tert-butyl cation, which is then captured by a nucleophile or deprotonated to form isobutylene (B52900). This process effectively unmasks the position for further functionalization or yields the parent unsubstituted compound. Various acidic reagents can effect this transformation, including strong protic acids like phosphoric acid or Lewis acids such as cerium(III) chloride. organic-chemistry.orgorganic-chemistry.org This reaction allows the tert-butyl group to serve as a temporary blocking group to direct other reactions to different positions on the coumarin ring.

| Reagent System | Reaction Type | Outcome | Reference |

| Aqueous Phosphoric Acid | Acid-catalyzed elimination | Selective deprotection of tert-butyl ethers/esters. | organic-chemistry.org |

| CeCl₃·7H₂O / NaI | Lewis acid-catalyzed cleavage | Deprotection of tert-butyl ethers. | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Strong acid cleavage | Common method for removing Boc protecting groups and t-butyl esters. | organic-chemistry.org |

Biological Activity: Mechanistic Insights and Structure Activity Relationship Sar Studies of 3 Tert Butyl Chromen 2 One Derivatives

Antimicrobial Activity Investigations

Derivatives of 3-tert-butyl-chromen-2-one have demonstrated notable potential as antimicrobial agents, with research exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity Mechanisms

The antibacterial effects of this compound derivatives are attributed to several mechanisms, including the inhibition of essential microbial enzymes and the disruption of cellular pathways. The core structure of 2H-chromen-2-one is recognized for its inherent antibacterial properties, which can be significantly influenced by the nature and position of substituents. researchgate.net

Studies on various chromen-2-one derivatives have revealed that their biological activity is intrinsically linked to their molecular structure. researchgate.net For instance, fluorinated 3-tert-butyl salicylaldehydes have shown moderate antimicrobial effects against Staphylococcus aureus and a lesser impact on Pseudomonas aeruginosa and Escherichia coli. harran.edu.tr The minimum inhibitory concentration (MIC50) values for these compounds against S. aureus were in the range of 18.3-25.3 µM. harran.edu.tr

The introduction of different functional groups to the coumarin (B35378) scaffold can modulate antibacterial efficacy. For example, the synthesis of novel pyrimidinyl chromenone derivatives has yielded compounds with significant activity against various bacteria. ekb.eg Specifically, certain derivatives were most effective against Pseudomonas aeruginosa, while others showed strong activity against Staphylococcus aureus and Escherichia coli. ekb.eg

Furthermore, the synthesis of flavanone-containing chromene derivatives has produced compounds with greater potency against Gram-negative bacteria compared to reference drugs. mdpi.com This suggests that the hybridization of the chromene core with other heterocyclic systems can lead to enhanced antibacterial profiles.

Table 1: Antibacterial Activity of Selected Chromen-2-one Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |

| Fluorinated 3-tert-butyl salicylaldehydes | Staphylococcus aureus | Moderate effect, MIC50: 18.3-25.3 µM | harran.edu.tr |

| Pyrimidinyl chromenone derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Strong activity | ekb.eg |

| Flavanone-containing chromene derivatives | Gram-negative bacteria | More potent than reference drugs | mdpi.com |

| Myricetin derivatives containing sulfonate | Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), Xanthomonas oryzae pv. oryzae (Xoo) | Significant inhibition rates | d-nb.info |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Significant activity, MIC: 12.5–50 µg/mL | mdpi.com |

This table is for illustrative purposes and includes data for various chromen-2-one derivatives to highlight the scope of antibacterial research in this chemical class.

Antifungal Activity Mechanisms

The antifungal potential of chromen-2-one derivatives has also been an area of active investigation. The core coumarin structure is known to contribute to antifungal effects. ijrti.org

Research on novel pyrimidinyl chromenone derivatives has demonstrated their efficacy against Candida albicans, a common fungal pathogen. ekb.eg Several synthesized compounds exhibited the strongest antimicrobial activity against this yeast. ekb.eg Similarly, newly synthesized substituted coumarins have been tested for their antifungal activity, among other biological properties. chemmethod.com

Anticancer Activity Research

The quest for novel anticancer agents has led to the exploration of this compound derivatives, which have shown promise in inducing cancer cell death and modulating key signaling pathways involved in tumorigenesis.

Mechanistic Pathways of Apoptosis Induction

A significant mechanism by which chromone (B188151) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One study on new chromone derivatives isolated from marine-derived Penicillium citrinum found that one compound, epiremisporine H, induced apoptosis in HT-29 human colon carcinoma cells. mdpi.com This was confirmed by a Western blot assay which showed the involvement of the Bcl-2, Bax, and caspase-3 signaling cascades. mdpi.com

Furthermore, derivatives containing both coumarin and benzimidazole (B57391) moieties have been shown to potently induce caspase-dependent apoptosis in cancer cells. sigmaaldrich.com This highlights the potential of hybrid molecules in cancer therapy.

Table 2: Cytotoxic Activity of Selected Chromone Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| Epiremisporine F | HT-29 (human colon carcinoma) | 44.77 ± 2.70 µM | mdpi.com |

| Epiremisporine G | HT-29 (human colon carcinoma) | 35.05 ± 3.76 µM | mdpi.com |

| Epiremisporine H | HT-29 (human colon carcinoma) | 21.17 ± 4.89 µM | mdpi.com |

| Epiremisporine F | A549 (human lung carcinoma) | 77.05 ± 2.57 µM | mdpi.com |

| Epiremisporine G | A549 (human lung carcinoma) | 52.30 ± 2.88 µM | mdpi.com |

| Epiremisporine H | A549 (human lung carcinoma) | 31.43 ± 3.01 µM | mdpi.com |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Modulation of Oncogene Expression

The anticancer activity of these compounds is also linked to their ability to modulate the expression of genes involved in cancer development. Real-time reverse transcriptase PCR analyses of coumarin-benzimidazole hybrids revealed significant upregulation of several tumor-suppressor genes and downregulation of genes associated with cell proliferation and survival. sigmaaldrich.com For instance, the expression of natriuretic peptide precursor B (NPPB) and ATF3 was significantly increased, while genes like PAGE4 and IGFBP5 were downregulated. sigmaaldrich.com

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPKs)

A crucial aspect of the anticancer mechanism of this compound derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. Research has shown that coumarin-benzimidazole hybrids can significantly inhibit the PI3K-AKT-mTOR pathway, a critical intracellular signaling cascade that regulates cell proliferation and apoptosis. sigmaaldrich.com This inhibition contributes to their potent anticancer activity.

Antioxidant and Radical Scavenging Activity

Coumarins, or 2H-1-benzopyran-2-ones, are a class of compounds known for a wide spectrum of biological activities, including antioxidant properties. sysrevpharm.org Their phenolic derivatives are recognized as potent antioxidants. The antioxidant potential is largely attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. nih.gov The structure of the coumarin scaffold, particularly the presence and position of hydroxyl groups, is crucial for this activity. nih.gov

The primary mechanisms by which coumarin derivatives neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical, becoming a radical itself. This new radical is generally more stable due to the delocalization of the phenoxide ion, thus terminating the radical chain reaction. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this process.

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical. A subsequent step, Proton Transfer (PT), often follows the initial electron transfer, a pathway known as SET-PT. mdpi.com Some coumarin derivatives may also exhibit antioxidant activity through a Sequential Proton Loss followed by Electron Transfer (SPLET) mechanism, which is particularly relevant under physiological conditions. mdpi.com In this pathway, the antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. mdpi.com

Studies on various substituted coumarins have elucidated key structure-activity relationships (SAR). The presence of at least one hydroxyl group is generally considered a prerequisite for antioxidant activity. nih.gov For instance, polyhydroxycoumarin derivatives show potent antioxidant activity, with the number and position of hydroxyl groups significantly influencing their radical scavenging ability. The 4-hydroxy group is noted to be highly potent in reducing chain reaction processes. nih.gov Furthermore, the presence of electron-donating groups, such as a methoxy (B1213986) (OCH3) group on the aromatic ring, has been shown to enhance the antioxidant and radical scavenging activities in various in vitro models, including DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) scavenging assays. researchgate.netijpsr.com

The antioxidant activity of coumarin derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, where the decrease in absorbance of a methanolic DPPH solution indicates radical scavenging capacity. researchgate.net

Table 1: Antioxidant Activity of Selected Coumarin Derivatives

This table is representative of data found in the literature for coumarin derivatives and is for illustrative purposes.

| Compound/Derivative | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 3-(Substituted) Chromen-2-one with OCH3 group | DPPH Radical Scavenging | % Inhibition (at 100 µg/ml) | High | researchgate.net, ijpsr.com |

| 3-(Substituted) Chromen-2-one with OCH3 group | Nitric Oxide (NO) Radical Scavenging | % Inhibition (at 100 µg/ml) | High | researchgate.net, ijpsr.com |

Anti-inflammatory Activity Profiling

Inflammation is a complex biological response implicated in a wide range of diseases. nih.gov The anti-inflammatory properties of coumarin derivatives have been extensively studied, with many compounds showing an ability to modulate key inflammatory pathways and mediators. nih.gov

Coumarin and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.com The overproduction of these mediators is a hallmark of chronic inflammatory conditions. mdpi.com

The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophage cell lines (e.g., RAW 264.7), NF-κB is activated, leading to the transcription of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com By hindering the activation of NF-κB, coumarin derivatives can effectively downregulate the expression and release of TNF-α, IL-6, and NO. nih.govmdpi.com

Structure-activity relationship studies indicate that specific substitutions on the coumarin ring are crucial for anti-inflammatory activity. For example, a study on coumarin-based analogs combined with curcumin (B1669340) derivatives found that a compound bearing a 3,4-dimethoxybenzylidene hydrazinyl moiety (compound 14b) was a potent inhibitor of IL-6 and TNF-α production in LPS-induced macrophages. nih.govresearchgate.net The anti-inflammatory effects of this compound were linked to the downregulation of NF-kβ and modulation of other signaling pathways like AKT/mTOR. nih.govresearchgate.net Another study concluded that for a series of pyrazoline-substituted 2H-chromen-2-one derivatives, electron-withdrawing groups at the para position of a phenyl substituent were most potent for anti-inflammatory activity. researchgate.net

Table 2: Inhibition of Inflammatory Mediators by Coumarin Derivatives

This table is representative of data found in the literature for coumarin derivatives and is for illustrative purposes.

| Compound/Derivative | Model | Mediator Inhibited | Metric | Result | Reference |

|---|---|---|---|---|---|

| 6-Methylcoumarin | LPS-stimulated RAW 264.7 cells | NO, IL-6, TNF-α | Concentration-dependent reduction | Significant | mdpi.com |

| Coumarin-curcumin hybrid (14b) | LPS-induced macrophages | IL-6, TNF-α | EC50 | 5.32 µM (for overall anti-inflammatory activity) | nih.gov, researchgate.net |

Enzyme Inhibition Studies

The coumarin scaffold has proven to be a versatile template for designing inhibitors of various enzymes involved in disease pathology.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh). nih.govnih.gov Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov Coumarin derivatives have emerged as a promising class of AChE inhibitors. researchgate.net

The mechanism of AChE inhibition by coumarins can be reversible, falling into competitive, noncompetitive, or mixed-type categories. nih.govnih.gov Kinetic studies have shown that some khellactone (B107364) coumarin derivatives act as reversible, mixed-type inhibitors of AChE. nih.gov This suggests they can bind to both the active site and an allosteric site on the enzyme. nih.gov

AChE possesses a dual-binding site: the catalytic active site (CAS) at the bottom of a deep gorge and a peripheral anionic site (PAS) at the gorge's entrance. nih.gov The PAS is implicated in the allosteric modulation of catalysis and the aggregation of amyloid-beta peptide. nih.gov Designing dual-binding inhibitors that interact with both CAS and PAS is a modern approach in drug development for Alzheimer's disease. nih.gov Certain coumarin-tacrine hybrids and other derivatives have been designed to bind simultaneously to both sites, which can interfere with amyloid aggregation while also blocking acetylcholine hydrolysis. nih.govmdpi.com Structure-activity relationship studies have shown that substituents at positions 3, 4, 6, and 7 of the coumarin ring are important for cholinesterase inhibition. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibition by Coumarin Derivatives

This table is representative of data found in the literature for coumarin derivatives and is for illustrative purposes.

| Compound/Derivative | Enzyme Source | Inhibition Metric (IC50) | Result | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| Derivative 8i (coumarin-based) | eeAChE | IC50 | 0.39 µM | Dual-site binding (CAS & PAS) | mdpi.com, nih.gov |

| Khellactone Coumarin (PJ13) | AChE | Ki | 5.98 µM | Reversible, mixed-type inhibition | nih.gov |

| Khellactone Coumarin (PJ15) | AChE | Ki | 10.4 µM | Reversible, mixed-type inhibition | nih.gov |

Bacterial type II topoisomerases, namely DNA gyrase (Topo II) and Topoisomerase IV (Topo IV), are essential enzymes that control DNA topology during replication and are validated targets for antibacterial agents. nih.govmdpi.com These enzymes are distinct from their human counterparts, allowing for the design of selective inhibitors. nih.govnih.gov

Coumarin-based compounds have been identified as inhibitors of these bacterial enzymes. A notable mechanism of action for some coumarin antibiotics is the inhibition of the ATPase activity associated with the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV. researchgate.net This inhibition occurs at a binding site distinct from that of other antibiotic classes like fluoroquinolones, offering a potential strategy to overcome existing resistance. nih.govmdpi.com

In other cases, coumarin derivatives can act as "interfacial inhibitors" or "topoisomerase poisons." nih.gov This mechanism involves the stabilization of a transient DNA-enzyme complex, known as the cleavage complex, which leads to lethal double-strand DNA breaks. nih.govnih.gov For example, tacrine-coumarin hybrids have been shown to completely inhibit human topoisomerase I activity, likely through this interfacial mechanism. nih.gov While this study focused on human topoisomerase, the principle of trapping the enzyme-DNA complex is a key mechanism for topoisomerase inhibitors in general. nih.gov

Structure-activity relationship data for the inhibition of bacterial topoisomerases suggests that the nature of substituents on the coumarin core is critical. For instance, in a series of biphenyl-based inhibitors inspired by a thiophene-based allosteric inhibitor, specific substitutions on the terminal phenyl ring were found to be crucial for Topoisomerase IV inhibition. nih.gov

Table 4: Topoisomerase Inhibition by Coumarin Derivatives

This table is representative of data found in the literature for coumarin and related derivatives and is for illustrative purposes.

| Compound/Derivative | Target Enzyme | Inhibition Metric | Result | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| Biphenyl-based inhibitor (7) | E. coli Topo IV | IC50 | ~50 µM | Allosteric site binding | nih.gov |

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide (2) | Topoisomerase IV | IC50 | 14 µM | ATP binding pocket targeting | researchgate.net |

Steroid Sulfatase (STS) Inhibition: Active Site Interactions

The inhibition of steroid sulfatase (STS) by coumarin-based derivatives represents a promising avenue for therapeutic intervention, particularly in hormone-dependent diseases. The mechanism of inhibition often involves active site-directed interactions, where the inhibitor covalently modifies key amino acid residues within the enzyme's catalytic domain.

Tricyclic coumarin-based sulfamates have been developed as highly potent, non-steroidal, and irreversible inhibitors of STS. nih.gov These inhibitors, such as 667COUMATE, are designed to be active site-directed. The proposed mechanism for these sulfamate-containing inhibitors involves the sulfamoyl group being transferred to an active site residue, leading to irreversible inactivation of the enzyme. nih.govnih.gov This process is known as sulfamoylation.

Insights from studies on estrone-3-O-sulfamate (EMATE), a steroidal STS inhibitor, suggest that the inactivation process is time- and concentration-dependent and is protected by the presence of the natural substrate, estrone (B1671321) sulfate, confirming an active site-directed mechanism. nih.gov The inactivation of STS by EMATE is thought to involve the modification of two active site residues. The pH dependence of this inactivation points to the involvement of amino acids with pKa values of 7.2 and 9.8. These values are consistent with the pKa of histidine (around 6.8) and tyrosine (around 9.7), suggesting these residues may play a crucial role in the catalytic mechanism and are the targets for sulfamoylation by the inhibitor. nih.gov It is proposed that the coumarin-based sulfamates, including derivatives of this compound, likely follow a similar mechanism, where the coumarin scaffold serves as a vehicle to deliver the sulfamate (B1201201) warhead to the active site, leading to its irreversible inactivation.

p38 MAPK Pathway Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development. Certain chromen-4-one derivatives have been identified as potent inhibitors of this pathway.

Specifically, a class of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives has been shown to be effective inhibitors of superoxide (B77818) anion generation and elastase release in human neutrophils. nih.gov Through computational prediction and a forward pharmacology approach, it was discovered that these compounds exert their anti-inflammatory effects by blocking the p38α MAPK signaling cascade. nih.gov Treatment with these inhibitors leads to a significant reduction in the phosphorylation of both p38α MAPK and its downstream target, MK2, in activated neutrophils. nih.gov Importantly, this inhibition is selective, having no significant impact on other signaling pathways like ERK, JNK, or AKT phosphorylation levels. nih.gov

Furthermore, other studies have demonstrated that 2-phenyl-4H-chromen-4-one derivatives can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK pathway, leading to a downregulation of inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α. nih.gov The activation of the p38 MAPK pathway is a critical component of oxidant stress-induced apoptosis, and inhibitors of this pathway can prevent these cellular effects. nih.govnih.gov While these studies were not conducted specifically on this compound, they establish the chromenone scaffold as a viable platform for the development of p38 MAPK pathway inhibitors.

Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibition. wikipedia.org The chromenone scaffold has emerged as a suitable template for designing novel COX inhibitors.

Derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov Molecular docking studies of these compounds have provided insights into their interaction with the COX-2 active site. For instance, a 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivative was found to be a potent and highly selective COX-2 inhibitor. nih.gov The modeling suggested that the para-methylsulfonyl substituent on the phenyl ring at C-2 fits well into the secondary pocket of the COX-2 active site, interacting with residues such as Arg513, Val523, and His90. Additionally, the carbonyl group of the chromene ring is capable of forming a hydrogen bond with Ser530. nih.gov

The nature and size of the substituent at the C-3 position of the chromene scaffold have been shown to be important for COX-2 inhibitory activity. nih.gov This highlights the potential for modification at this position, as in this compound, to influence COX inhibitory profiles.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Chromenone Derivatives

| Compound | Target | IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | COX-2 | 0.07 | 287.1 | nih.gov |

| Celecoxib (Reference Drug) | COX-2 | 0.06 | 405 | nih.gov |

Structure-Activity Relationship (SAR) Analysis

Impact of Tert-butyl Group Position and Nature on Bioactivity

The position and nature of substituents on the coumarin scaffold are critical determinants of biological activity. The tert-butyl group, being a bulky and lipophilic moiety, can significantly influence the pharmacological profile of a chromen-2-one derivative.

Studies on coumarins with various substituents have shown that bulky groups can enhance certain biological activities. For instance, the introduction of bulky terpene substituents, which share lipophilic characteristics with the tert-butyl group, onto the coumarin benzopyran ring has been found to result in high antioxidant activities. nih.gov In the context of anticancer activity, it has been noted that a tert-butyloxycarbonyl group attached to a piperazine (B1678402) ring in certain hybrid molecules was crucial for their efficacy. nih.gov

While direct SAR studies focusing on the impact of the tert-butyl group in this compound on STS, p38 MAPK, or COX inhibition are not extensively documented in the provided literature, general principles of medicinal chemistry suggest that the introduction of a bulky group like tert-butyl at the C-3 position will have several effects. It can:

Induce a specific conformation: The steric bulk of the tert-butyl group can lock the molecule into a preferred conformation, which may be more or less favorable for binding to a specific enzyme's active site.

Enhance lipophilicity: This can improve membrane permeability and access to intracellular targets.

Establish van der Waals interactions: The tert-butyl group can form favorable hydrophobic interactions within a corresponding pocket of the target protein, thereby increasing binding affinity.

Conversely, the large size of the tert-butyl group could also introduce steric hindrance, preventing the molecule from fitting into a constrained active site. Therefore, the impact of the tert-butyl group is highly dependent on the specific topology of the target enzyme's binding site.

Influence of Other Substituents on Bioactivity Profile

The bioactivity of coumarin derivatives is profoundly influenced by the electronic and steric properties of other substituents on the chromen-2-one core. nih.govmdpi.com

The nature of substituents at various positions of the coumarin ring dictates the type and potency of biological activity. For example, in the context of antimicrobial activity, substituents at positions 3 and 7 are considered dominant for activity. mdpi.com The introduction of a 2-aminothiazole (B372263) pharmacophore at the C-3 position of a 4-hydroxycoumarin (B602359) scaffold has been shown to significantly increase antimicrobial potency. mdpi.com

In terms of antiproliferative activity, hydroxyl groups at C-7 and C-8, as well as ester and thioester functionalities, have been highlighted as important for protein-ligand interactions. acs.org The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can modulate the reactivity and stability of the coumarin ring system, which in turn affects its interaction with biological targets. mdpi.com For instance, the antiradical efficiency of coumarins has been correlated with the number of phenolic hydroxyl groups and the electron-donating capability of substituents ortho to the hydroxyl group. nih.gov

The following table summarizes the influence of various substituents on the bioactivity of coumarin derivatives based on several studies.

Table 2: Influence of Substituents on the Bioactivity of Coumarin Derivatives

| Substituent/Position | Observed Effect on Bioactivity | Reference |

|---|---|---|

| Phenolic Hydroxyl Groups | Positive impact on antiradical and antineoplastic potentials. | nih.gov |

| Replacement of Hydroxyl Group with Less Hydrophilic Moieties | Increased antimicrobial activity, likely due to enhanced lipophilicity and cell permeation. | nih.gov |

| 2-Aminothiazole at C-3 | Significant increase in antimicrobial activity. | mdpi.com |

| Hydroxyl Groups at C-7 and C-8 | Important for antiproliferative activity and protein-ligand interactions. | acs.org |

| 8-Methoxy Substitution | Improvement in acetylcholinesterase inhibitory activity. | nih.gov |

Pharmacophore Development and Ligand-Target Interactions

Pharmacophore modeling is a crucial tool in modern drug design, allowing for the identification of the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov The development of a pharmacophore model for a series of inhibitors helps in designing new, more potent compounds and in understanding their interactions with the target protein.

The concept of molecular hybridization, which involves combining two or more pharmacophoric fragments into a single molecule, is a powerful strategy for developing compounds with improved activity or a desired polypharmacological profile. nih.govmdpi.com For coumarin derivatives, the chromen-2-one or chromen-4-one scaffold often serves as the core structure, to which various pharmacophoric groups are attached to achieve specific ligand-target interactions.

In the context of p38α MAPK inhibition by chromen-4-one derivatives, a forward pharmacology approach coupled with computational prediction was used to identify the active molecular class. nih.gov This suggests the development of a pharmacophore model where the chromen-4-one core is essential, and specific substitutions at the C-2 position are critical for interacting with the kinase.

For COX-2 inhibitors based on the 2-phenyl-4H-chromen-4-one scaffold, a pharmacophore model would include:

The chromen-4-one core.

A substituted phenyl ring at the C-2 position, with specific groups like a sulfonamide or methylsulfonyl moiety that can interact with the secondary pocket of the COX-2 active site. nih.gov

The carbonyl group of the chromene ring, which can act as a hydrogen bond acceptor. nih.gov

The development of a pharmacophore model for STS inhibitors based on the coumarin scaffold would feature the coumarin core as a non-steroidal scaffold to orient a sulfamate group into the active site, allowing for the critical sulfamoylation of active site residues. nih.gov

The ultimate goal of such modeling is to define the key steric and electronic features that govern the binding of these ligands to their respective targets, thereby guiding the rational design of new derivatives of this compound with enhanced potency and selectivity.

Non Clinical Applications of 3 Tert Butyl Chromen 2 One and Its Derivatives

Development as Non-Linear Optical (NLO) Materials

The quest for advanced materials with non-linear optical (NLO) properties for applications in optical data communications, signal processing, and optical switching has led to the investigation of various organic molecules. jhuapl.edu Organic molecular materials are notable because the individual molecules largely retain their geometric and physical properties upon crystallization, and their electronic structure often leads to significantly more pronounced non-linear optical properties compared to inorganic solids. jhuapl.edu Coumarin (B35378) derivatives, a class of compounds characterized by a benzopyrone structure, have emerged as promising candidates for NLO materials due to their inherent electronic and structural properties. jhuapl.edursc.org

The NLO response in organic molecules is often associated with intramolecular charge-transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. The structure of coumarin provides a robust framework for creating such push-pull systems. The presence of electron-donating and electron-withdrawing substituents on the coumarin ring system can significantly influence their photophysical and NLO properties. rsc.org

While specific studies on the NLO properties of 3-Tert-butyl-chromen-2-one are not extensively documented, the principles governing NLO activity in coumarins are well-established. The introduction of various substituents allows for the fine-tuning of the electronic characteristics of the molecule. For instance, π-expanded coumarins, where the coumarin core is fused with other aromatic units, have been a subject of intense research. rsc.org This expansion of the π-system, combined with the strategic placement of donor and acceptor groups, can enhance the second-order and third-order optical nonlinearities. rsc.organu.edu.audtic.mil The synthesis of such derivatives often relies on classical methodologies like the Pechmann reaction or Knoevenagel condensation. rsc.org The strong intramolecular charge-transfer character in these modified coumarins has been shown to lead to suitable values for two-photon absorption cross-sections, a key parameter for third-order NLO applications. rsc.org

Role as Fluorescent Chemosensors

Coumarin derivatives are widely recognized for their excellent fluorescence properties, including high quantum yields, large Stokes shifts, and good photostability, making them ideal candidates for the development of fluorescent chemosensors. nih.govrsc.orgacs.org These sensors are designed to detect specific analytes, such as metal ions or anions, through a measurable change in their fluorescence output. nih.govmdpi.com The sensing mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET).

The coumarin scaffold can be readily functionalized at various positions to introduce specific binding sites for target analytes. The 3-position of the coumarin ring is a common site for modification to create selective chemosensors. For instance, a coumarin-derived aryl diazonium ion has been reported to become fluorescent upon covalent modification of a tyrosine residue in an enzyme's active site. nih.gov

Research has demonstrated the development of coumarin-based chemosensors for a variety of metal ions. For example, a novel coumarin derivative was synthesized to act as a "turn-off" fluorescent sensor for Cu²⁺ ions in an ethanol-water mixture, operating through an ICT mechanism. nih.gov In this study, the sensor, N'-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide, showed high selectivity and sensitivity for Cu²⁺, with a 1:1 binding stoichiometry and a detection limit of 1.97 x 10⁻⁹ M. nih.gov Another study reported a coumarin-based dual chemosensor that could detect Cu²⁺ through both colorimetric and fluorescent changes in aqueous media, with a detection limit as low as 4.0 ppb. acs.org

Furthermore, fluorogenic coumarin-based probes have been developed for the detection of other ions like Sn²⁺, demonstrating the versatility of this class of compounds. rsc.org A probe developed from 4-hydroxy coumarin exhibited selective fluorescence quenching in the presence of Sn²⁺ and was also found to be non-toxic, allowing for its use in cellular imaging. rsc.org The ability to rationally design and synthesize coumarin derivatives with specific functionalities at the 3-position, such as in 3-perfluoroalkylated coumarin dyes, allows for the fine-tuning of their photophysical properties for various applications, including fluorescent probes and electronic light-emitting devices. rsc.org

Utility as Intermediates and Building Blocks in Advanced Organic Synthesis

The coumarin framework, including 3-substituted derivatives like this compound, serves as a valuable building block in organic synthesis for the construction of more complex and biologically active molecules. nih.govchemmethod.com The reactivity of the coumarin ring system allows for a variety of chemical transformations, making it a versatile intermediate. nih.govchemmethod.com

Several synthetic methodologies have been developed to produce 3-substituted coumarins, which can then be further elaborated. For example, Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is a common route to 3-substituted coumarins. nih.govbhu.ac.in Green synthesis methods, such as using ultrasound irradiation or water as a solvent, have also been employed to produce coumarin-3-carboxylic acids and other derivatives in high yields. nih.gov

Once synthesized, these 3-substituted coumarins can participate in a range of reactions. For instance, 3-acylcoumarins can undergo coupling reactions to produce tetrasubstituted pyrroles. rsc.org The synthesis of tert-butyl 4-(2-oxo-2H-chromene-3-carbonyl) piperazine-1-carboxylate demonstrates the use of 2-oxo-2H-chromene-3-carboxylic acid as a starting material for creating more complex structures. nih.gov The tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, is often used in these multi-step syntheses. orgsyn.org

The tert-butyl group, as seen in this compound, can also be a key feature in other building blocks. For example, 3-Tert-Butyladipic acid is used as a monomer or intermediate in the production of high-performance polymers, plasticizers, and other specialty chemicals, where the bulky tert-butyl group enhances properties like thermal stability. connectchemicals.com Similarly, tert-butyl nitrite (B80452) is a versatile reagent in organic synthesis for various transformations. organic-chemistry.org The synthesis of coumarins with tert-butyl substituents has been achieved through Pechmann condensation, highlighting the integration of this functional group into the coumarin scaffold. researchgate.net

Research in Corrosion Inhibition

Coumarin derivatives have been extensively investigated as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. nih.govuin-alauddin.ac.id Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. nih.govsemanticscholar.org The presence of heteroatoms (oxygen, nitrogen, sulfur) and π-electrons in the coumarin structure facilitates this adsorption process. nih.govsemanticscholar.org

The inhibition efficiency of coumarin derivatives is influenced by their concentration, the temperature, and the specific substituents on the coumarin ring. nih.govsemanticscholar.org Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. nih.govsemanticscholar.org For example, a study on 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin (ATC) as a corrosion inhibitor for mild steel in 1 M HCl showed that the inhibition efficiency increased with the concentration of ATC, reaching a maximum at the highest tested concentration. nih.gov

The substitution pattern on the coumarin ring plays a crucial role in the inhibitory performance. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of coumarin derivatives with their inhibition efficiency. uin-alauddin.ac.id These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO ), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO ), and the dipole moment. nih.govuin-alauddin.ac.id Generally, a higher E HOMO value and a lower E LUMO value are associated with better inhibition efficiency. nih.gov

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin (ATC) | Mild Steel | 1 M HCl | 0.5 mM | Up to 96 | nih.gov |

| 3-((4-nitrobenzylidene)amino)coumarin | Mild Steel | 1 M HCl | 0.5 g/L | 71.4 | researchgate.net |

| 2-(6-methylcoumarin-4-yl)-N´-(3-nitrobenzylidene)acetohydrazide (MCNAH) | Mild Steel | 1 M HCl | Not Specified | Excellent | semanticscholar.org |

| 3-Chloromethyl-8-ethoxycoumarin | Mild Steel | 2 M HCl | Not Specified | Higher than 6-chloro-3-chloromethylcoumarin | tandfonline.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Aluminum | 1 M HCl | 5x10⁻⁴ M | 90.5 | orientjchem.org |

The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir adsorption isotherm. nih.govsemanticscholar.org The mechanism of inhibition can be physical, chemical, or a combination of both, and they typically act as mixed-type inhibitors, affecting both anodic and cathodic reactions. tandfonline.com

Conclusion and Future Perspectives in 3 Tert Butyl Chromen 2 One Research

Summary of Key Academic Contributions and Discoveries

The foundational knowledge of chromen-2-ones, or coumarins, dates back to 1820 with the first isolation from the tonka bean. nih.gov Chemically, coumarins are classified as a subgroup of lactones, specifically 2H-1-benzopyran-2-one. nih.gov The diversity of the coumarin (B35378) family is significant, with classifications including simple coumarins, furanocoumarins, and pyranocoumarins, among others. nih.gov

Key discoveries in the synthesis of coumarin derivatives have been pivotal. A variety of named reactions, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction, have been traditionally employed. nih.govresearchgate.net These methods have been instrumental in creating a vast library of coumarin derivatives, allowing for extensive structure-activity relationship (SAR) studies. acs.org

Research has also focused on the biological activities of these compounds. Coumarin derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antitumor activities. nih.govresearchgate.netontosight.ai For instance, certain coumarin-based compounds have been investigated as potential anticancer agents, with some showing the ability to induce apoptosis in cancer cells. rsc.orgnih.gov

Emerging Trends in Chromen-2-one Research and Derivatives

Current research in the field of chromen-2-ones is characterized by several exciting trends. A major focus is the development of more efficient and environmentally friendly synthetic methods. rsc.org This includes the use of green catalysts, microwave-assisted synthesis, and ultrasound techniques to improve reaction yields and reduce waste. frontiersin.orgfrontiersin.org

Another significant trend is the creation of hybrid molecules that combine the coumarin scaffold with other pharmacophores. mdpi.comresearchgate.net This molecular hybridization strategy aims to develop novel compounds with enhanced or dual biological activities. rsc.org For example, coumarin-chalcone and coumarin-triazole hybrids have been synthesized and investigated for their potential as antimicrobial and anticancer agents. mdpi.com

The exploration of coumarin derivatives in materials science is also gaining traction. Their unique photophysical properties make them suitable for applications such as fluorescent probes and sensors. frontiersin.org Furthermore, the development of coumarin-based compounds for use in agriculture as pesticides is an active area of investigation. acs.org

Future Directions for Synthetic Innovation and Mechanistic Elucidation

The future of 3-tert-butyl-chromen-2-one and general coumarin research holds immense potential. A primary objective is the continued development of novel and sustainable synthetic methodologies. frontiersin.orgresearchgate.net This includes the design of innovative catalysts and the exploration of one-pot multicomponent reactions to streamline the synthesis of complex coumarin derivatives. frontiersin.orgresearchgate.net

Further mechanistic studies are crucial to deepen the understanding of how these compounds exert their biological effects. researchgate.netresearchgate.net Elucidating the precise mechanisms of action will enable the rational design of more potent and selective therapeutic agents. nih.gov This includes investigating their interactions with various biological targets at the molecular level.

Moreover, the application of computational and in silico methods is expected to play an increasingly important role in predicting the biological activities and properties of new coumarin derivatives, thereby accelerating the drug discovery process. rsc.org The continued exploration of the vast chemical space of coumarin derivatives promises to uncover new compounds with valuable applications in medicine, agriculture, and materials science. acs.orgsciopen.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Tert-butyl-chromen-2-one, and how can purity be ensured?

- Answer : A common approach involves multi-step organic synthesis, such as coupling tert-butyl groups to a chromen-2-one backbone using palladium-catalyzed cross-coupling reactions. For example, tert-butyl derivatives can be synthesized via Sonogashira coupling under inert atmospheres (e.g., argon) with catalysts like Pd(PPh₃)₂Cl₂ and CuI . Purification typically employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures), followed by recrystallization. Purity is confirmed using HPLC (>95%) and ¹H/¹³C NMR spectroscopy to verify absence of unreacted intermediates or byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and tert-butyl group integration (e.g., δ ~1.44 ppm for tert-butyl protons) .

- HR-MS (ESI+/TOF) : For precise molecular weight validation (e.g., observed [M+H]⁺ at 920.4 ).

- FT-IR : To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations.

- X-ray crystallography : For unambiguous structural determination using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety protocols are essential when handling tert-butyl-containing compounds?

- Answer : Tert-butyl chromates and related intermediates may pose hazards (e.g., skin/eye irritation). Recommended practices:

- Use fume hoods and personal protective equipment (PPE).

- Store waste separately in labeled containers for professional disposal .

- Monitor airborne concentrations with gas detectors and implement engineering controls (e.g., ventilation) to meet exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts in explicit solvents (e.g., dichloromethane) .

- Use constraint-based analysis to identify over-constrained parameters in computational models .

- Validate with variable-temperature NMR to assess dynamic effects .

Q. What methods optimize reaction yields in tert-butyl-functionalized chromenone synthesis?

- Answer : Key variables include:

- Catalyst loading : Lower Pd catalyst concentrations (0.5–1 mol%) reduce side reactions .

- Temperature control : Reactions at 45°C balance kinetics and thermal stability of intermediates.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of aromatic intermediates .

- Iterative Design of Experiments (DoE) : Statistically screen factors (e.g., time, stoichiometry) to maximize yield .

Q. How can mechanistic pathways for tert-butyl group introduction be elucidated?

- Answer : Advanced approaches include:

- Isotopic labeling : Use deuterated tert-butyl precursors to track incorporation via MS/MS fragmentation.

- Kinetic isotope effects (KIE) : Compare reaction rates with tert-butyl-d₉ analogs to identify rate-determining steps.

- In-situ FT-IR : Monitor intermediate formation during coupling reactions .

Q. What strategies address byproduct formation during chromenone derivatization?

- Answer : Byproducts (e.g., di-substituted isomers) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.